

Comprehensive Application Notes and Protocols for Apratastat Twice-Daily Dosing Regimen

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Compound Focus: Apratastat

CAS No.: 287405-51-0

Cat. No.: S519164

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Introduction to Apratastat and Its Therapeutic Rationale

Apratastat (development codes TMI-005, TMI-05) is an **orally active small molecule** that functions as a **dual inhibitor** of tumor necrosis factor- α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs). This novel therapeutic agent was developed to modulate key inflammatory pathways by targeting the proteolytic shedding of TNF- α and other membrane-bound proteins involved in inflammation and tissue remodeling. As a **zinc-dependent metalloproteinase inhibitor**, **apratastat** represents a class of compounds designed to intervene in inflammatory cascades at the enzymatic level, potentially offering advantages over biological agents that target cytokines directly.

The development of **apratastat** progressed to **Phase 2 clinical trials** for rheumatoid arthritis (RA), though it was ultimately discontinued for this indication despite demonstrating adequate target engagement [1]. Recent investigations have revealed its potential application in other pathological conditions characterized by excessive inflammation, particularly **COVID-19-related acute lung injury** [2]. The drug's mechanism centers on its ability to **potently inhibit TNF- α release** in vitro, ex vivo, and in vivo settings, with well-characterized concentration-response relationships that informed dosing regimen selection in clinical trials [3].

Table 1: Fundamental Properties of **Apratastat**

Property	Description
Drug Type	Small molecule
Molecular Formula	C ₁₇ H ₂₂ N ₂ O ₆ S ₂
CAS Registry	287405-51-0
Mechanism of Action	Dual inhibitor of ADAM17/TACE and MMPs
Development Status	Discontinued (Phase 2 for RA)
ATC Code	Not assigned

Pharmacokinetic-Pharmacodynamic Relationships

Quantitative PK-PD Parameters

The relationship between **apratastat** plasma concentrations and TNF- α inhibition has been characterized through **population-based modeling** approaches using data from three clinical studies in healthy subjects. These studies administered **apratastat** orally as both **single doses** and **multiple doses** (twice daily), enabling comprehensive assessment of its exposure-response profile [3]. The inhibitory effects were quantified using **Emax models** that demonstrated consistent concentration-dependent inhibition across different experimental systems.

Table 2: Pharmacokinetic-Pharmacodynamic Parameters of **Apratastat**

Parameter	In Vitro Value	Ex Vivo Value	In Vivo Value
IC ₅₀ (TNF- α inhibition)	144 ng/mL	81.7 ng/mL	126 ng/mL

Parameter	In Vitro Value	Ex Vivo Value	In Vivo Value
Model Type	Inhibitory Emax	Inhibitory Emax	Mechanism-based PD
Study Type	Cell-based assay	Human whole blood	Endotoxin challenge in healthy subjects
Dosing Regimen	Not applicable	Not applicable	Single & multiple twice-daily doses

Experimental Protocol: TNF- α Inhibition Assay

Purpose: To evaluate the concentration-dependent inhibition of TNF- α release by **apratatstat** in an ex vivo human whole blood system.

Materials and Reagents:

- Heparinized human whole blood samples from healthy volunteers
- **Apratastat** stock solutions (1 mg/mL in DMSO, stored at -20°C)
- LPS (lipopolysaccharide from E. coli, 1 mg/mL stock)
- RPMI-1640 culture medium
- TNF- α ELISA kit
- Microcentrifuge tubes and equipment

Procedure:

- Prepare serial dilutions of **apratatstat** in RPMI-1640 medium to achieve final concentrations ranging from 0.1 to 1000 ng/mL (include DMSO vehicle control)
- Aliquot 450 μ L of fresh heparinized whole blood into sterile tubes
- Add 50 μ L of each **apratatstat** concentration to corresponding tubes (final DMSO concentration \leq 0.1%)
- Pre-incubate samples for 30 minutes at 37°C in a humidified 5% CO₂ atmosphere
- Add LPS to each tube (final concentration 100 ng/mL) to stimulate TNF- α production
- Incubate for an additional 6 hours at 37°C with gentle mixing
- Centrifuge samples at 3000 \times g for 10 minutes to collect plasma
- Aliquot plasma and store at -80°C until analysis
- Quantify TNF- α concentrations using ELISA according to manufacturer's protocol

Data Analysis:

- Calculate percentage inhibition relative to vehicle-treated controls
- Fit concentration-response data to inhibitory E_{max} model: $E = E_0 - (E_{max} \times C^\gamma) / (IC_{50}^\gamma + C^\gamma)$ where E is effect, E₀ is baseline response, E_{max} is maximum inhibition, C is concentration, IC₅₀ is half-maximal inhibitory concentration, and γ is the Hill coefficient
- Determine IC₅₀ values using nonlinear regression analysis

Experimental Disease Models and Applications

Rheumatoid Arthritis Clinical Trials

Apratastat was evaluated in a **Phase 2 randomized controlled trial** in patients with active rheumatoid arthritis. The clinical trial design incorporated the twice-daily dosing regimen based on pharmacokinetic modeling that predicted sustained TNF- α inhibition would be necessary for therapeutic efficacy.

Clinical Protocol Summary:

- **Study Population:** Adults with active RA despite prior therapy
- **Dosing Groups:** 50 mg TID (three times daily), 100 mg TID, and matching placebo
- **Treatment Duration:** 12-24 weeks
- **Primary Endpoints:** ACR20 response criteria, safety and tolerability
- **Key Findings:** Despite achieving target exposure levels based on IC₅₀ values, **apratastat** failed to demonstrate significant clinical efficacy in RA, highlighting the **disconnect between TNF- α inhibition and clinical response** in this disease context [1]

Acute Lung Injury Model (COVID-19 Application)

Recent preclinical investigations have explored **apratastat's** potential in mitigating **SARS-CoV-2-induced lung injury** through modulation of ADAM17-mediated inflammatory signaling [2].

Experimental Model:

- **Animals:** C57BL/6 male mice (8-12 weeks old)
- **Lung Injury Induction:** Intratracheal instillation of poly(I:C) (1 mg/kg) combined with receptor-binding domain of SARS-CoV-2 spike protein (RBD-S, 50 μ g/mouse)
- **Treatment Groups:** **Apratastat** (10 mg/kg) or vehicle control administered via intraperitoneal injection twice daily for 5 days

- **Assessment Parameters:** Lung histology, leukocyte infiltration, cytokine profiling, neutrophil-to-lymphocyte ratio

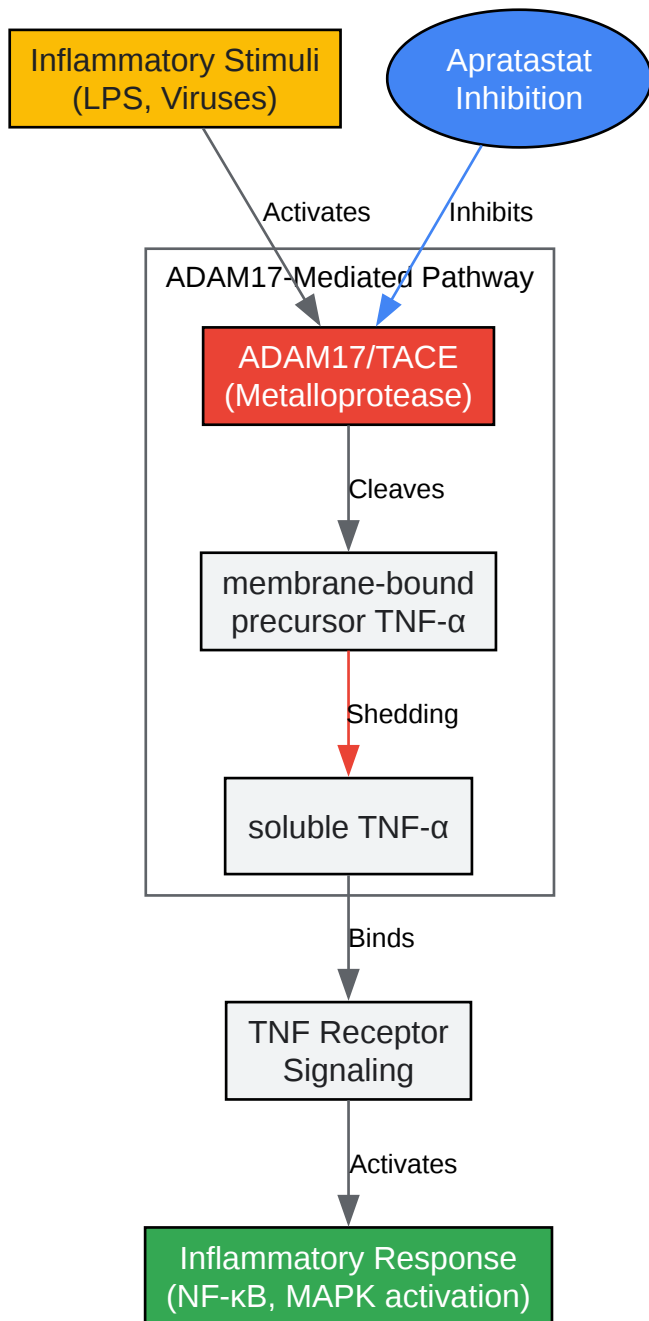
Key Results:

- **Apratastat** significantly improved lung histology scores by **reducing edema, fibrosis, and vascular congestion**
- Treatment reduced bronchoalveolar lavage fluid leukocyte counts by >50% compared to vehicle
- Marked reduction in proinflammatory cytokines (TNF- α , IL-6) and endothelial adhesion molecules (ICAM-1, VCAM-1)
- Normalized neutrophil-to-lymphocyte ratio, a key prognostic indicator in severe COVID-19

Mechanism of Action and Signaling Pathways

Apratastat exerts its therapeutic effects through **dual inhibition** of ADAM17 (also known as TACE) and matrix metalloproteinases (MMPs). ADAM17 is a transmembrane metalloprotease responsible for the **ectodomain shedding** of numerous cell surface proteins, including the critical inflammatory mediator TNF- α [4]. The enzyme consists of multiple domains: prodomain, metalloprotease catalytic domain, disintegrin domain, membrane proximal domain, transmembrane domain, and cytoplasmic tail [4]. The catalytic domain contains the characteristic **HEXGHXXGXXHD zinc-binding motif** where **apratastat** is thought to interact.

The **mechanism-based pharmacodynamic model** of **apratastat** involves reversible coordination with the zinc ion in the active site of ADAM17, preventing the proteolytic cleavage of membrane-bound TNF- α into its soluble active form. This inhibition reduces the availability of soluble TNF- α to engage TNF receptors on immune and tissue cells, thereby attenuating downstream inflammatory signaling through the NF- κ B and MAPK pathways [3]. Additionally, by inhibiting specific MMPs, **apratastat** modulates extracellular matrix remodeling and mitigates tissue destruction in inflammatory conditions.



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Diagram 1: **Apratastat** Mechanism of Action - Inhibition of ADAM17-Mediated TNF- α Release

Twice-Daily Dosing Rationale and Regimen Optimization

The selection of a **twice-daily dosing regimen** for **apratatstat** in clinical trials was predicated on several pharmacological considerations essential for maintaining continuous target coverage throughout the dosing interval:

- **IC₅₀ Coverage Requirements:** Based on the established IC₅₀ values for TNF- α inhibition (81.7-144 ng/mL across different systems), trough concentrations must remain above these thresholds to sustain therapeutic effect [3]
- **Pharmacokinetic Profile:** While specific half-life data for **apratatstat** is not available in the search results, the twice-daily administration suggests an elimination half-life in the range of 6-12 hours, necessitating multiple daily doses to maintain effective concentrations
- **Target Engagement Dynamics:** Continuous inhibition of ADAM17 is critical as new enzyme synthesis occurs continuously, and TNF- α production can be rapidly induced in response to inflammatory stimuli

Dosing Strategy: The recommended twice-daily dosing regimen typically involves administration every 12 hours to maintain plasma concentrations consistently above the IC₅₀ threshold. For the 50 mg and 100 mg twice-daily regimens used in clinical trials, this approach provided adequate exposure to inhibit approximately 80-90% of TNF- α release based on Emax model projections [3]. The **total daily exposure** rather than peak concentrations appears to be the primary determinant of efficacy for metalloproteinase inhibitors like **apratatstat**, supporting the divided daily dosing approach over once-daily administration.

Formulation and Administration Considerations

Apratstat was developed as an **oral formulation** suitable for twice-daily administration in outpatient settings. Based on its chemical properties and clinical trial data, several key formulation characteristics should be considered:

Stability and Compatibility:

- The hydroxamic acid moiety in **apratatstat**'s structure may confer susceptibility to hydrolysis and oxidation
- Recommended storage conditions: 2-8°C protected from light and moisture
- Compatibility with common excipients in immediate-release solid dosage forms

Administration Guidelines:

- Can be administered with or without food based on Phase 1 food-effect studies

- No requirement for dose adjustment in renal impairment (inferred from similar small molecules)
- Hepatic impairment may require dose modification due to potential alterations in metabolism

Conclusion and Future Perspectives

Despite its discontinuation for rheumatoid arthritis, **apratastat** remains a valuable **pharmacological tool** for understanding metalloproteinase inhibition and continues to show promise for other inflammatory conditions. The **well-characterized PK-PD relationship** and established twice-daily dosing regimen provide a solid foundation for further investigation of this compound in diseases where ADAM17/MMP activity plays a central role.

The **experimental protocols** outlined in this document – particularly the TNF- α inhibition assay and acute lung injury model – offer researchers validated methods for evaluating **apratastat**'s activity in both in vitro and in vivo systems. Future research directions should explore its potential in **other ADAM17-mediated pathologies** such as cardiovascular diseases, neurodegenerative disorders, and additional inflammatory lung conditions beyond COVID-19-related injury [4].

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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Apratastat Twice-Daily Dosing Regimen]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b519164#apratastat-twice-daily-dosing-regimen>]

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